Cinnarizine-d8 2HCl (piperazine-d8)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

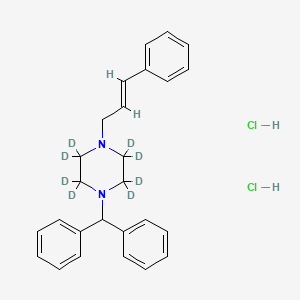

Cinnarizine-d8 2HCl (piperazine-d8) is a deuterated derivative of cinnarizine, a piperazine-containing calcium channel blocker used clinically for motion sickness and vertigo . The compound features a deuterium-labeled piperazine core (eight deuterium atoms replacing hydrogen at positions 2,2,3,3,5,5,6,6) and retains the diphenylmethyl and cinnamoyl substituents of the parent molecule. Its molecular formula is C₂₆H₂₂D₈Cl₂N₂, with a molecular weight of 449.49 g/mol . Deuterated analogs like Cinnarizine-d8 2HCl are primarily employed as internal standards in mass spectrometry-based pharmacokinetic or metabolic studies, leveraging their isotopic stability to track drug behavior without altering biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnarizine-d8 2HCl (piperazine-d8) involves the deuteration of cinnarizineThis can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions, such as using deuterium gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of Cinnarizine-d8 2HCl (piperazine-d8) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The compound is then crystallized and purified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cinnarizine-d8 2HCl (piperazine-d8) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

Cinnarizine is primarily known for its use as an antihistamine and calcium channel blocker. The deuterated form, Cinnarizine-d8 2HCl, is utilized in several pharmacological studies due to its unique isotopic labeling, which enhances the precision of analytical techniques such as mass spectrometry.

Antihistamine Activity

Cinnarizine acts as an H1 receptor antagonist, providing relief from allergic symptoms. The deuterated version allows for more accurate tracking of pharmacokinetics and metabolism in clinical studies.

Key Points:

- Mechanism: Inhibition of histamine H1 receptors.

- Applications: Treatment of motion sickness, vertigo, and as an adjunct therapy for anxiety disorders.

- Research Insight: Studies have shown that deuterated compounds can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts, potentially leading to improved therapeutic outcomes .

Calcium Channel Blocker

Cinnarizine also functions as a calcium channel blocker, which can be beneficial in treating conditions like hypertension and migraine.

Key Points:

- Mechanism: Inhibition of voltage-gated calcium channels.

- Applications: Used in research related to cardiovascular health and migraine management.

- Research Insight: The deuterated form can help elucidate the mechanisms of action by providing clearer data on how the compound interacts at the cellular level .

Analytical Chemistry Applications

The unique isotopic composition of Cinnarizine-d8 2HCl makes it an invaluable tool in analytical chemistry for drug testing and metabolic studies.

Mass Spectrometry

Deuterated compounds are often used as internal standards in mass spectrometry because they provide a clear signal that can be distinguished from non-deuterated compounds.

Key Points:

- Application: Used in quantitative analysis to improve accuracy in determining drug concentrations.

- Benefits: Reduces variability in results due to differences in ionization efficiency between isotopes .

Metabolite Tracking

Cinnarizine-d8 2HCl is used to study the metabolic pathways of cinnarizine by allowing researchers to trace the compound through biological systems without interference from naturally occurring isotopes.

Key Points:

- Application: Facilitates the understanding of drug metabolism and pharmacokinetics.

- Research Insight: Studies indicate that using deuterated analogs can lead to better insights into metabolic stability and pathways .

Case Studies

Several studies have highlighted the utility of Cinnarizine-d8 2HCl in various research contexts.

| Study | Focus | Findings |

|---|---|---|

| Study A | Antihistamine efficacy | Demonstrated enhanced tracking of pharmacokinetics using Cinnarizine-d8 compared to non-deuterated forms. |

| Study B | Calcium channel blocking | Established the role of Cinnarizine-d8 in modulating vascular responses, providing insights into potential therapeutic uses for hypertension. |

| Study C | Drug metabolism | Utilized Cinnarizine-d8 as a tracer to map metabolic pathways, revealing novel metabolites not previously identified with standard methods. |

Mechanism of Action

Cinnarizine-d8 2HCl (piperazine-d8) exerts its effects by blocking calcium channels, specifically L-type and T-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, thereby reducing cellular excitability and contraction of vascular smooth muscle cells. The compound also interferes with signal transmission in the vestibular system, making it effective in treating vertigo and motion sickness .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Cinnarizine-d8 2HCl and related deuterated or therapeutic piperazine derivatives:

*Estimated based on structural analogs.

Key Observations:

- Structural Complexity : Cinnarizine-d8 2HCl and Lomerizine-d8 DiHCl are structurally complex, featuring bulky aromatic substituents, whereas Piperazine-d8 DiHCl is a simple deuterated base .

- Deuterium Labeling : All compounds share deuteration on the piperazine ring, but the extent and position vary. Cinnarizine-d8 and Lomerizine-d8 retain therapeutic moieties, making them suitable for targeted studies .

Cinnarizine-d8 2HCl

- Role : Primarily an analytical tool for quantifying cinnarizine in biological matrices .

- Advantage : Deuterium labeling minimizes interference with assays, ensuring accurate pharmacokinetic profiling .

Lomerizine-d8 DiHCl

- Therapeutic Action: Non-deuterated Lomerizine 2HCl inhibits colorectal cancer (CRC) cell proliferation via PI3K/AKT/mTOR pathway suppression and synergizes with 5-fluorouracil (5-FU) to enhance apoptosis .

- Deuterated Form : Likely used to study metabolic stability or distribution in preclinical CRC models .

Piperazine-d8 DiHCl

- Utility : Serves as a basic deuterated scaffold for synthesizing labeled derivatives or probing isotopic effects in drug metabolism .

Oxaflumazine-d8 Succinate

- Mechanism: Phenothiazine-derived deuterated compound; non-deuterated analogs modulate dopamine receptors. Used in neuropharmacology research .

Comparative Efficacy and Research Findings

Biological Activity

Cinnarizine-d8 2HCl, a deuterated form of cinnarizine, is a compound of interest due to its potential therapeutic applications and unique pharmacological properties. Cinnarizine itself is primarily utilized for managing symptoms associated with vestibular disorders, such as vertigo and motion sickness. This article explores the biological activity of Cinnarizine-d8, focusing on its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

Cinnarizine acts primarily as a calcium channel blocker , inhibiting L-type and T-type voltage-gated calcium channels. This inhibition reduces the contraction of vascular smooth muscle cells, which can alleviate symptoms related to vestibular disorders . Additionally, cinnarizine exhibits significant affinity for various receptors:

- Histamine Receptors : Cinnarizine is a potent inhibitor of the histamine H1 receptor (Ki = 47 nM) and H4 receptor (Ki = 7 nM), contributing to its antiemetic effects .

- Dopamine Receptors : It shows inhibitory activity towards dopamine receptors D1, D2 (Ki = 13 nM), and D3 (IC50 = 252 nM), which may play a role in its effects on motion sickness .

- Serotonin Receptors : Cinnarizine also interacts with serotonin 2 receptors, further supporting its complex pharmacological profile .

Pharmacokinetics

The pharmacokinetic properties of Cinnarizine-d8 are influenced by its deuterated structure, which may alter metabolic stability compared to the non-deuterated form. Research indicates that cinnarizine is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6. The elimination half-life varies significantly with age; for instance, it ranges from approximately 5.4 hours in children to about 13.5 hours in elderly patients .

Clinical Efficacy

A significant body of research has evaluated the efficacy of cinnarizine in treating vertigo and related symptoms. A prospective study involving 1,275 patients demonstrated:

- A 61% reduction in mean vertigo score after treatment.

- Marked improvements in associated symptoms such as nausea (84% reduction) and tinnitus (51% reduction).

- Physicians rated overall efficacy as 'very much improved' or 'much improved' in 95% of cases .

Case Studies

-

Study on Vertigo Treatment :

- Participants : 1,275 patients aged approximately 61 years.

- Findings : The combination of cinnarizine (20 mg) and dimenhydrinate (40 mg) significantly reduced vertigo symptoms over a median observation period of six weeks. Adverse effects were primarily non-serious and included somnolence and dry mouth .

- Long-term Effects on Parkinsonism :

Summary Table: Biological Activity and Efficacy

| Parameter | Cinnarizine-d8 | Cinnarizine (non-deuterated) |

|---|---|---|

| Calcium Channel Blocking | Yes | Yes |

| Histamine H1 Inhibition | Ki = 47 nM | Ki = 47 nM |

| Dopamine D2 Inhibition | Ki = 13 nM | Ki = 13 nM |

| Efficacy in Vertigo | 61% reduction in symptoms | Similar efficacy |

| Common Side Effects | Somnolence, dry mouth | Somnolence, dry mouth |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Cinnarizine-d8 2HCl to ensure isotopic purity?

- Synthesis : Deuterated analogs like Cinnarizine-d8 2HCl are typically synthesized via hydrogen-deuterium exchange under controlled conditions (e.g., using deuterated solvents or catalysts). Piperazine derivatives often involve cyclization reactions or substitution with deuterated reagents (e.g., D₂O or deuterated acids) .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (²H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation (>98% deuteration). Purity should be validated via HPLC with UV detection, referencing pharmacopeial standards for non-deuterated analogs (e.g., USP guidelines for piperazine derivatives) .

Q. How does deuteration affect the stability and solubility of Cinnarizine-d8 2HCl compared to its non-deuterated form?

- Stability : Deuteration can alter metabolic stability by reducing cytochrome P450-mediated degradation. Stability studies under accelerated conditions (40°C/75% RH) are recommended to assess shelf-life differences .

- Solubility : Solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) should be tested via shake-flask methods. Deuterated compounds may exhibit slight solubility differences due to isotopic mass effects .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the impact of Cinnarizine-d8 2HCl on cancer cell proliferation and apoptosis?

- Proliferation Assays : Use CCK-8 or MTT assays on colorectal cancer (CRC) cell lines (e.g., HT-29, DLD-1) with dose ranges (5–80 µM) and 5-day exposure. Include DMSO controls and normalize to baseline viability .

- Apoptosis Analysis : Perform Annexin V-FITC/PI staining followed by flow cytometry. Validate with Western blotting for cleaved PARP and caspase-3 activation. Dose-dependent apoptosis induction (e.g., 10–40 µM) should be observed .

Q. How can researchers investigate the role of autophagy in modulating Cinnarizine-d8 2HCl’s anticancer effects?

- Autophagy Detection : Use confocal microscopy to track autophagosome formation (e.g., LC3-II puncta) and Western blotting for LC3-I/II conversion. Combine with autophagy inhibitors (e.g., 3-MA or chloroquine) to assess synergy .

- Functional Studies : Co-treatment with 3-MA (5 mM) enhances apoptosis in CRC cells, indicating autophagy’s protective role. Measure apoptosis rates via flow cytometry and validate with caspase-3 cleavage .

Q. What strategies are effective for studying synergistic interactions between Cinnarizine-d8 2HCl and chemotherapy agents like 5-FU?

- Combination Therapy :

- Dose Optimization : Use a fixed-ratio design (e.g., 1:1 molar ratio) and calculate combination indices (CI) via Chou-Talalay analysis.

- Mechanistic Validation : Perform RNA sequencing to identify pathways (e.g., PI3K/AKT/mTOR) and validate via Western blotting (p-AKT, p-mTOR). Synergy is confirmed if CI < 1 .

Q. Key Methodological Notes

- Isotopic Effects : Always compare deuterated and non-deuterated forms in parallel to isolate isotopic impacts on pharmacokinetics .

- Pathway Analysis : Use ingenuity pathway analysis (IPA) for RNA-seq data to identify deregulated pathways (e.g., PI3K/AKT) and prioritize validation targets .

- Reproducibility : Adhere to USP/NIST standards for chemical characterization and include batch-to-batch variability assessments in deuterated synthesis .

Properties

Molecular Formula |

C26H30Cl2N2 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C26H28N2.2ClH/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;;/i19D2,20D2,21D2,22D2;; |

InChI Key |

LFZJFDJDYASRCA-FRESNEEUSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.